molecular formula C13H11BN2O4S B2980322 Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- CAS No. 943324-42-3

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B2980322
CAS No.: 943324-42-3
M. Wt: 302.11
InChI Key: HDKMBLGNDUPSIT-UHFFFAOYSA-N
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Description

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is an organic compound related to boric acid . It is a member of the larger class of organoboranes, compounds containing a carbon–boron bond . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The general structure of a boronic acid is such that one of the three hydroxyl groups (−OH) in boric acid (B(OH)3) is replaced by an alkyl or aryl group . In the case of Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, the substituent is a complex organic group.


Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .


Physical and Chemical Properties Analysis

The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) .

Future Directions

Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle . This suggests potential future directions in the development of new pharmaceutical agents.

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O4S/c17-14(18)12-6-8-15-13-11(12)7-9-16(13)21(19,20)10-4-2-1-3-5-10/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMBLGNDUPSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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